3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZAZVZDNQLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by cyclization with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis of the Boc Group
The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines. In acidic conditions, it undergoes hydrolysis to release the amine and carbon dioxide. For this compound:
-
Reaction : Acid-catalyzed cleavage of the Boc group.
-
Conditions : Typically performed with HCl in dioxane or other acidic media.
-
Product : The azabicyclo[3.2.0]heptane-3-amine core is exposed, with the carboxylic acid group remaining intact.
Esterification of the Carboxylic Acid
The carboxylic acid group at position 6 can undergo esterification with alcohols or amines. This reaction is critical for modifying solubility or enabling further transformations:
-
Reaction : Reaction with an alcohol (e.g., methanol) in the presence of a coupling agent (e.g., EDC/HOBt).
-
Conditions : Room temperature or mild heating.
-
Product : Esters or amides derived from the carboxylic acid.
Substitution Reactions
The azabicyclo[3.2.0]heptane framework may participate in substitution reactions, particularly at positions adjacent to the nitrogen atom or carboxylic acid group. For example:
-
Reaction : Nucleophilic substitution or electrophilic aromatic substitution (if aromaticity is present).
-
Conditions : Dependent on the leaving group and reaction partners (e.g., alkylating agents, halides).
-
Product : Modified azabicyclo derivatives with new functional groups.
Allylic Alkylation
This compound can undergo allylic alkylation, a reaction that introduces new alkyl groups at allylic positions. Such transformations are often catalyzed by transition metals like palladium:
-
Reaction : Alkylation at positions adjacent to the bicyclic system.
-
Conditions : Use of alkylating agents (e.g., allyl bromides) and catalysts (e.g., Pd(0)) .
-
Product : Derivatives with extended alkyl chains or functionalized substituents .
Ring-Opening Reactions
The bicyclic structure may participate in ring-opening reactions under specific conditions, such as nucleophilic attack or acid-catalyzed cleavage. For example:
-
Reaction : Acidic or basic hydrolysis of the bicyclic framework.
-
Conditions : Severe acidic/basic conditions, heat.
-
Product : Linear or partially unsaturated derivatives.
Table: Key Reactions and Conditions
Scientific Research Applications
The compound exhibits notable biological activities that make it a candidate for further research in therapeutic applications.
Therapeutic Applications
Research has identified several promising therapeutic applications for this compound:
Anticancer Activity
Initial investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported significant inhibition of cell growth in A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting mechanisms involving apoptosis induction.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Case Study 2 : Research focused on the neuroprotective effects in a rodent model of Alzheimer's disease demonstrated improved cognitive function and reduced amyloid plaque formation after treatment with the compound.
Synthetic Utility
The compound serves as a versatile scaffold in organic synthesis, facilitating the development of various derivatives with enhanced biological activities.
Synthesis Strategies
- Retrosynthesis Analysis : Advanced tools employ databases to predict feasible synthetic routes for this compound, emphasizing one-step synthesis approaches.
- Applications in Drug Design : The unique structural characteristics enable modifications that can lead to novel compounds with targeted biological activities.
Summary Table of Applications
| Application Type | Description | Key Findings/Case Studies |
|---|---|---|
| Anticancer Activity | Cytotoxic effects against cancer cell lines | Significant inhibition observed in A549 and HeLa cells |
| Neuroprotective Effects | Potential to improve cognitive function and reduce amyloid plaques | Positive outcomes in rodent models for Alzheimer's disease |
| Synthetic Utility | Versatile scaffold for developing derivatives | Facilitates drug design and discovery through structural modifications |
Mechanism of Action
The mechanism by which 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects depends on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo System Variations
a) Bicyclo[3.2.0] vs. Bicyclo[3.1.1] Systems
- rel-(1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid (CAS 1250995-41-5): The 3.1.1 bicyclo system introduces a smaller seven-membered ring, altering steric and electronic properties compared to the 3.2.0 framework. Molecular Formula: C₁₂H₁₉NO₄; Molecular Weight: 241.29. Applications: Used as a rigid scaffold in drug discovery due to its distinct spatial arrangement.
b) Bicyclo[3.2.0] vs. Bicyclo[2.2.1] Systems
- cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS 1980033-65-5): The 2.2.1 system introduces higher ring strain and a fluorine substituent, enhancing electrophilicity. Molecular Formula: C₁₂H₁₈FNO₄; Molecular Weight: 283.28. Applications: Explored for antiviral activity due to fluorine’s electronegativity.
Substituent Position and Stereochemistry
a) Carboxylic Acid Position
- 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid (CAS 1250993-43-1): Structural isomer with the carboxylic acid at the 1-position. Similarity Score: 0.97 to the target compound.
b) Stereoisomerism
Functional Group Variations
a) Boc-Protected vs. Unprotected Amines
- Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1784651-28-0): Lacks the Boc group, reducing steric bulk. Molecular Formula: C₈H₁₃NO₂; Molecular Weight: 155.19. Applications: Simpler derivative for probing the role of the bicyclo core without protective groups.
b) Additional Nitrogen Atoms
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2): Features a second nitrogen atom at the 6-position. Molecular Formula: C₁₀H₁₈N₂O₂; Molecular Weight: 198.26.
Data Table: Key Structural and Physical Properties
Biological Activity
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid, also known by its CAS number 1785534-02-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other relevant biological evaluations.
- Molecular Formula : C12H19NO4
- Molecular Weight : 229.29 g/mol
- CAS Number : 1785534-02-2
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit promising antibacterial properties. A study evaluating various structural analogues demonstrated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| M2 | Staphylococcus aureus | 4 µg/mL | |
| M3 | Escherichia coli | 8 µg/mL | |
| M4 | Bacillus subtilis | 16 µg/mL |
Enzyme Inhibition
In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit various enzymes. Notably, studies have shown that derivatives of azabicyclo compounds can inhibit urease and alpha-amylase enzymes, which are crucial in various metabolic processes.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| M2 | Urease | 75% | |
| M3 | Alpha-Amylase | 60% | |
| M4 | Urease | 80% |
Case Studies
A recent study synthesized several derivatives from the parent compound and assessed their biological activities. The results indicated that while most derivatives showed moderate antibacterial activity, some exhibited significantly enhanced potency against resistant bacterial strains. For example, M2 and M3 demonstrated stronger inhibition compared to the original antibiotic control used in the study .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The primary synthetic route involves a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with an N-protected 3-pyrroline, followed by functional group transformations to yield the bicyclic core and introduce the tert-butoxycarbonyl (Boc) protecting group . Optimization strategies include:
- Photoreaction conditions : Use triplet sensitizers (e.g., acetophenone) to enhance reaction efficiency and stereoselectivity.
- Protecting group strategy : Employ Boc protection early to prevent side reactions at the amine group during cyclization.
- Temperature control : Maintain sub-0°C conditions during anhydride opening to minimize racemization.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
FTIR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹) .
¹H/¹³C NMR : Key signals include:
- Bicyclic protons : Distinct splitting patterns (e.g., bridgehead protons at δ 3.8–4.2 ppm, multiplicity dependent on stereochemistry).
- Boc group : tert-butyl singlet at δ 1.4 ppm (¹H) and δ 28 ppm (¹³C) .
Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 256.17 (C₁₃H₂₁NO₄).
Advanced: How can researchers resolve discrepancies in biological activity data between synthetic batches?
- Purity analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >0.1%. Contaminants like unreacted pyrroline derivatives (retention time ~8–10 min) may suppress activity .
- Stereochemical profiling : Compare CD spectra or chiral HPLC to rule out diastereomer interference.
- Bioassay standardization : Normalize activity data against a reference batch in MIC assays (e.g., E. coli ATCC 25922) to control for batch-to-batch variability .
Advanced: What computational methods are suitable for studying the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to γ-aminobutyric acid (GABA) receptors, focusing on hydrogen bonding with Glu170 and hydrophobic interactions with Phe200 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the bicyclic core in aqueous environments (TIP3P water model).
- QSAR : Correlate substituent effects (e.g., Boc vs. Cbz groups) on bioactivity using Hammett σ constants and ClogP values .
Advanced: What strategies mitigate diastereomer formation during synthesis?
- Stereocontrol in photocycloaddition : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce endo selectivity, reducing diastereomer formation by >90% .
- Crystallization-driven resolution : Isolate the desired diastereomer via fractional crystallization in hexane/EtOAc (3:1), exploiting differences in solubility.
- Enzymatic resolution : Lipase-mediated hydrolysis of ester intermediates (e.g., CAL-B in phosphate buffer, pH 7.0) to enrich enantiopurity .
Safety: What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent Boc group hydrolysis. Desiccate with silica gel to avoid moisture-induced degradation .
- Handling : Use PPE (nitrile gloves, face shield) in fume hoods. Neutralize spills with 5% NaHCO₃ solution.
- Stability monitoring : Perform monthly HPLC checks; discard if purity drops below 95% or new peaks emerge.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
